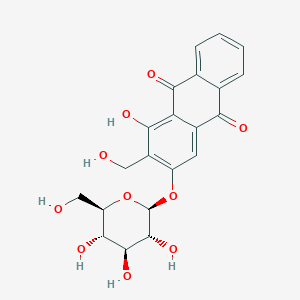![molecular formula C19H18F3N3S B2831562 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 497248-69-8](/img/structure/B2831562.png)
6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound consists of a thieno[2,3-b]pyridine core, which is fused with an adamantyl group, an amino group, and a trifluoromethyl group. These functional groups contribute to its distinctive chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of substituted 2-thioxopyridine-3-carbonitrile intermediates. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thieno[2,3-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of functional groups such as the amino and trifluoromethyl groups allows for substitution reactions, where these groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thieno[2,3-b]pyridine derivatives.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown promise in biological studies due to its potential interactions with biological targets.
Industry: Its stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and catalysts.
作用机制
The mechanism of action of 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
相似化合物的比较
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives, such as:
- 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile
- 1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile
Uniqueness
6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is unique due to the presence of the adamantyl group, which imparts additional steric hindrance and stability to the molecule. The trifluoromethyl group further enhances its chemical properties, making it distinct from other similar compounds.
属性
IUPAC Name |
6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3S/c20-19(21,22)12-4-14(25-17-15(12)16(24)13(8-23)26-17)18-5-9-1-10(6-18)3-11(2-9)7-18/h4,9-11H,1-3,5-7,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMBYDNWGVMELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2831479.png)

![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)
![1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide](/img/structure/B2831486.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)
![1-[1-(2-Fluoro-3-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2831491.png)
![(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2831493.png)

![(5E)-3-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate](/img/structure/B2831497.png)

![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide](/img/structure/B2831500.png)
![Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/new.no-structure.jpg)
![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2831502.png)
